molecular formula C10H20ClN B1658869 Spiro[4.5]decan-7-amine hydrochloride CAS No. 62439-56-9

Spiro[4.5]decan-7-amine hydrochloride

Cat. No.: B1658869
CAS No.: 62439-56-9
M. Wt: 189.72 g/mol
InChI Key: HSKIDASVEOLJOT-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-7-amine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is a spirocyclic amine, meaning it contains a spiro-connected bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4One common method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . The free amine is then converted into its hydrochloride salt.

Industrial Production Methods

Industrial production methods for Spiro[4.5]decan-7-amine hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decan-7-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction can yield various spirocyclic amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[4.5]decan-7-amine hydrochloride is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure provides rigidity and three-dimensionality, which are desirable properties in the development of bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a template for the development of inhibitors targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decan-7-amine hydrochloride is unique due to the presence of the amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

spiro[4.5]decan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-4-3-7-10(8-9)5-1-2-6-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIDASVEOLJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614549
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-56-9
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-7-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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